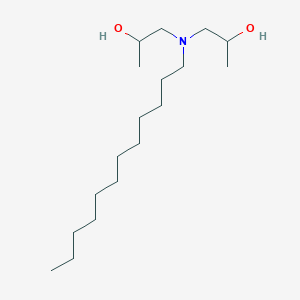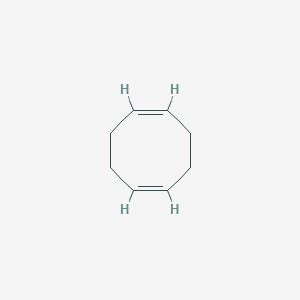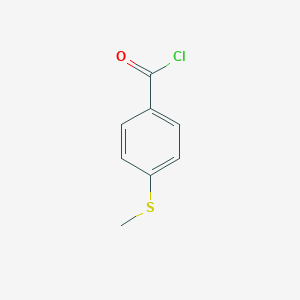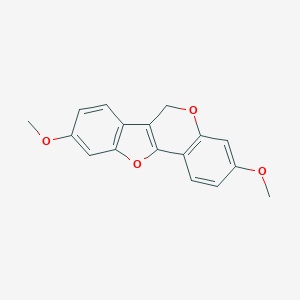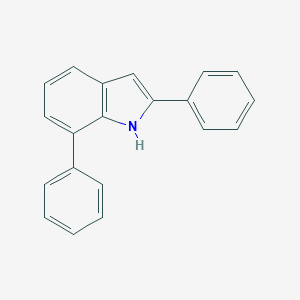
2,7-Diphenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diphenyl-1H-indole, also known as DPI, is a heterocyclic organic compound with a molecular formula of C20H15N. It is a derivative of indole and has been widely used in scientific research due to its unique chemical properties. DPI has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
Wirkmechanismus
The mechanism of action of 2,7-Diphenyl-1H-indole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,7-Diphenyl-1H-indole has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 2,7-Diphenyl-1H-indole has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2,7-Diphenyl-1H-indole has been found to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,7-Diphenyl-1H-indole is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound in scientific research. Its synthesis method is also efficient and cost-effective, making it readily available for use in lab experiments. However, one of the limitations of 2,7-Diphenyl-1H-indole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2,7-Diphenyl-1H-indole. One potential area of research is the development of new drugs based on 2,7-Diphenyl-1H-indole's chemical structure. 2,7-Diphenyl-1H-indole has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diphenyl-1H-indole and its potential use in the treatment of various diseases. Further research is also needed to explore the potential use of 2,7-Diphenyl-1H-indole as an antibiotic and its effectiveness against various microorganisms.
Synthesemethoden
The synthesis of 2,7-Diphenyl-1H-indole involves the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of ammonium acetate and sodium ethoxide. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,7-Diphenyl-1H-indole. This method of synthesis has been widely used in the preparation of 2,7-Diphenyl-1H-indole and has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
2,7-Diphenyl-1H-indole has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,7-Diphenyl-1H-indole has also been studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
1157-17-1 |
|---|---|
Produktname |
2,7-Diphenyl-1H-indole |
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2,7-diphenyl-1H-indole |
InChI |
InChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H |
InChI-Schlüssel |
WMQAZXDFRMNFDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4 |
Synonyme |
2,7-Diphenyl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



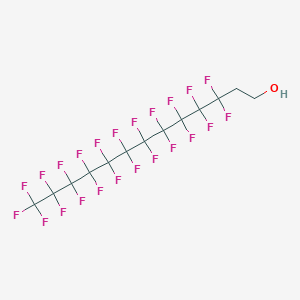
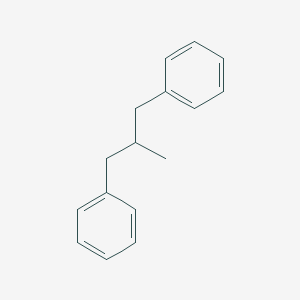
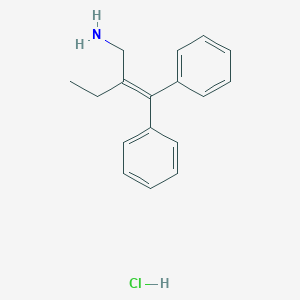
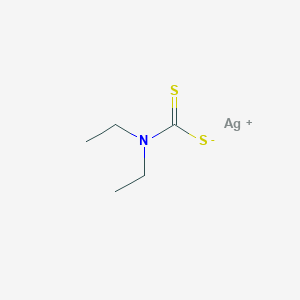
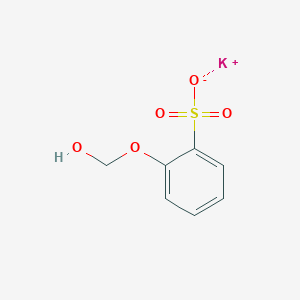
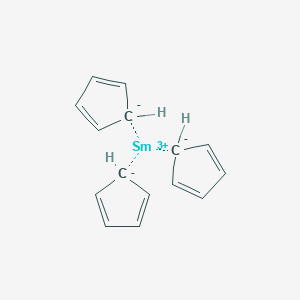
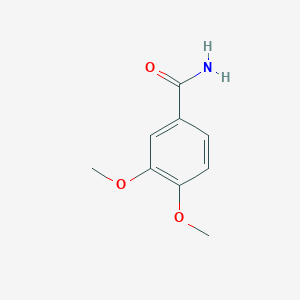
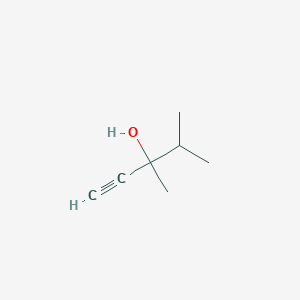
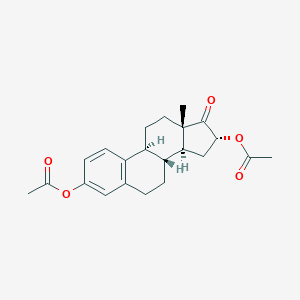
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
